molecular formula C7H9NOS B13789252 1-(4-Methylthiazol-5-yl)propan-1-one

1-(4-Methylthiazol-5-yl)propan-1-one

Cat. No.: B13789252
M. Wt: 155.22 g/mol
InChI Key: MMSGSMLFOUBSHA-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-methyl-5-thiazolyl)- is an organic compound with the molecular formula C7H9NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(4-methyl-5-thiazolyl)- can be synthesized through various organic synthesis methods. One common approach involves the reaction of 4-methyl-5-thiazolylamine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-Propanone, 1-(4-methyl-5-thiazolyl)- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-(4-methyl-5-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of thiazole derivatives.

Scientific Research Applications

1-Propanone, 1-(4-methyl-5-thiazolyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiazole ring is of interest in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Research explores its potential as an antimicrobial or anticancer agent due to its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-Propanone, 1-(4-methyl-5-thiazolyl)- exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Thiazole: A basic structure similar to 1-Propanone, 1-(4-methyl-5-thiazolyl)- but without the propanone group.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring, offering different chemical properties.

    Thiazolidine: A reduced form of thiazole with a saturated ring structure.

Uniqueness: 1-Propanone, 1-(4-methyl-5-thiazolyl)- is unique due to its combination of a thiazole ring with a propanone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H9NOS/c1-3-6(9)7-5(2)8-4-10-7/h4H,3H2,1-2H3

InChI Key

MMSGSMLFOUBSHA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=CS1)C

Origin of Product

United States

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